molecular formula C10H9NO3 B2364553 Methyl 6-aminobenzofuran-2-carboxylate CAS No. 1167411-36-0

Methyl 6-aminobenzofuran-2-carboxylate

Cat. No.: B2364553
CAS No.: 1167411-36-0
M. Wt: 191.186
InChI Key: MCCUJAKTECJZDW-UHFFFAOYSA-N
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Description

Methyl 6-aminobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran carboxylic acid derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Mechanism of Action

Target of Action

Methyl 6-aminobenzofuran-2-carboxylate, like other benzofuran compounds, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Mode of Action

It is known that benzofuran compounds can interact with their targets to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity . This interaction and the resulting changes can lead to the observed biological activities.

Biochemical Pathways

Benzofuran compounds, including this compound, can affect various biochemical pathways. For instance, they have been found to exhibit extraordinary inhibitory potency against a panel of human cancer cell lines . This suggests that they may interfere with the pathways involved in cell proliferation and survival.

Result of Action

The molecular and cellular effects of this compound’s action would be closely tied to its biological activities. For instance, its anti-tumor activity could result from inducing apoptosis in cancer cells or inhibiting their proliferation . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-aminobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity through optimized reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-aminobenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Methyl 6-aminobenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern on the benzofuran ring, which imparts unique biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

methyl 6-amino-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCUJAKTECJZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167411-36-0
Record name methyl 6-amino-1-benzofuran-2-carboxylate
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